

# Technical Support Center: Sterility of ATP Disodium Salt Solutions

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## Compound of Interest

Compound Name: ATP (disodium salt)

Cat. No.: B10831812

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This guide provides researchers, scientists, and drug development professionals with essential information for preparing and maintaining sterile ATP disodium salt solutions for cell culture applications.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing ATP disodium salt solutions?

The best and most widely recommended method for sterilizing ATP solutions is sterile filtration. [1][2] ATP is a heat-labile molecule, meaning it can be degraded or destroyed by the high temperatures used in methods like autoclaving. [1] Membrane filtration effectively removes microorganisms like bacteria by passing the solution through a filter with a pore size small enough to block them, typically 0.22  $\mu\text{m}$  or 0.2  $\mu\text{m}$ . [1][3][4]

Q2: Why is autoclaving not suitable for sterilizing ATP solutions?

Autoclaving uses high-pressure steam at temperatures of 121–134 °C to kill microbes. [5] These high temperatures will cause hydrolysis and degradation of the ATP molecule, rendering the solution ineffective for experiments that require biologically active ATP. [6] Therefore, autoclaving is not a suitable method for heat-sensitive solutions like ATP. [1]

Q3: My ATP solution seems viscous and is difficult to filter. What can I do?

High concentrations of ATP can increase the viscosity of the solution, leading to challenges during filtration such as increased back pressure.[7][8] If you encounter this issue, consider the following:

- **Use a Prefilter:** For solutions with high particulate loads or high viscosity, using a prefilter can help remove larger particles before the final sterilizing filtration step.[4]
- **Increase Filter Surface Area:** Using a filter with a larger membrane surface area can improve the flow rate and reduce clogging.[4]
- **Apply Even Pressure:** When using a syringe filter, apply steady and even pressure. Forcing the liquid through can risk rupturing the filter membrane.[7]
- **Optimize Concentration:** If possible, prepare the ATP at a slightly lower concentration that is still suitable for your experimental needs.

Q4: How should I store my sterile ATP solution, and how stable is it?

For long-term storage, sterile-filtered ATP solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C.[3][9] This minimizes the effects of repeated freeze-thaw cycles, which can degrade ATP.[9] Under proper storage conditions at neutral pH and in the absence of degrading enzymes, ATP is quite stable.[9] Aqueous solutions of ATP are reported to be stable for months when frozen at -15°C and for about a week at 0°C.[10]

Q5: My cells are showing signs of distress or dying after I add the ATP solution. What are the possible causes?

If you observe reduced cell viability after adding your prepared ATP solution, consider these potential issues:

- **Contamination:** The primary suspect is microbial contamination.[11] Review your aseptic technique and perform a sterility test on your ATP stock.
- **Incorrect pH:** ATP disodium salt dissolves in water to form a mildly acidic solution (pH ~3.5). [12] It is crucial to adjust the pH to a physiological range (typically 7.2-7.5) before adding it to your cell culture.[3][6] An incorrect pH can be detrimental to cell health.

- **ATP Concentration:** High concentrations of extracellular ATP (e.g., 1 mM) can induce cell death in some cell lines after prolonged exposure (48-72 hours).[13] Ensure your final ATP concentration is appropriate for your specific cells and experiment.
- **Endotoxin Contamination:** Endotoxins, which are components of the outer membrane of Gram-negative bacteria, can be present in reagents and are not removed by 0.22  $\mu\text{m}$  filters. [14] If you suspect endotoxin contamination, use endotoxin-free water and reagents for your preparation.

## Troubleshooting Guide

This section addresses specific problems you might encounter when preparing or using sterile ATP solutions.

Problem	Possible Cause(s)	Recommended Solution(s)
Cloudy or turbid solution after preparation	1. Microbial contamination introduced during preparation. [11] 2. Precipitation of the ATP salt due to high concentration or incorrect pH.	1. Discard the solution. Review and strictly adhere to aseptic techniques during preparation. 2. Ensure the pH is adjusted correctly after dissolving the salt.[3] You may need to warm the solution slightly to aid dissolution before pH adjustment.
Filter clogs or ruptures during filtration	1. Solution is too viscous or has particulates.[7] 2. Excessive pressure applied to the syringe.[7] 3. Incompatible filter membrane material.	1. Use a filter with a larger surface area or a prefilter.[4] 2. Apply gentle, consistent pressure. 3. Use a low protein-binding membrane like PVDF or PES suitable for aqueous solutions.[15]
Cell culture becomes contaminated after adding ATP	1. The ATP stock solution was not sterile. 2. Contamination was introduced from another source (e.g., media, serum, poor aseptic technique).[11]	1. Perform a sterility test on an aliquot of your ATP stock. Discard if contaminated and prepare a new batch. 2. Isolate the source of contamination by testing all reagents and reviewing laboratory procedures.[11][16]
Inconsistent experimental results	1. Degradation of ATP due to improper storage or multiple freeze-thaw cycles.[9] 2. Inaccurate initial concentration measurement.	1. Aliquot stock solutions into single-use volumes and store at -20°C or below.[3] Avoid repeated freezing and thawing. [9] 2. After preparation and pH adjustment, verify the concentration using UV-Vis spectrophotometry at 259 nm. [3][6]

## Data Summary Tables

Table 1: Comparison of Sterilization Methods for ATP Solutions

Method	Temperature	Mechanism	Suitability for ATP	Rationale
Sterile Filtration	Ambient	Physical removal of microbes	Recommended	Preserves the integrity of heat-labile ATP molecules. <a href="#">[1]</a> <a href="#">[2]</a>
Autoclaving (Wet Heat)	121-134°C	Kills microbes via hydrolysis and coagulation of proteins	Not Recommended	High temperatures cause significant degradation of ATP. <a href="#">[1]</a> <a href="#">[6]</a>
Dry Heat	≥160°C	Kills microbes via oxidation	Not Recommended	High temperatures will destroy the ATP molecule. <a href="#">[1]</a>
Gas Sterilization (EtO)	37-63°C	Disrupts microbial DNA	Not Practical	Requires specialized equipment and post-sterilization aeration; generally used for medical devices, not solutions. <a href="#">[2]</a> <a href="#">[17]</a>

Table 2: Recommended Filter Specifications for Sterile Filtration of ATP Solutions

Parameter	Recommendation	Rationale
Pore Size	0.2 $\mu\text{m}$ or 0.22 $\mu\text{m}$	Effectively removes bacteria to ensure sterility.[3][4][15]
Membrane Material	PVDF (Polyvinylidene fluoride) or PES (Polyethersulfone)	Low protein binding properties ensure minimal loss of ATP. [15] Good chemical compatibility with aqueous solutions.
Filter Type	Syringe filter (for <100 mL), Vacuum filtration unit (for >100 mL)	Choose based on the volume of solution to be sterilized.[4]

## Experimental Protocols

### Protocol 1: Preparation of a 100 mM ATP Disodium Salt Stock Solution

- **Preparation:** In a sterile biological safety cabinet, weigh the required amount of ATP disodium salt powder (MW: 551.14 g/mol for anhydrous) to make your desired volume of 100 mM solution. For example, for 10 mL, weigh 0.551 g.
- **Dissolution:** Add the powder to approximately 80% of the final desired volume of sterile, nuclease-free water.[6] Mix gently to dissolve. The resulting solution will be acidic.[12]
- **pH Adjustment:** While stirring the solution, carefully add 1 M sterile NaOH dropwise to adjust the pH to 7.5.[3][6] Monitor the pH using sterile pH strips or a calibrated pH meter with a sterilized probe. Caution: Do not let the pH become too basic, as this can cause ATP to hydrolyze.[6]
- **Final Volume:** Once the pH is adjusted to 7.5, add sterile water to reach the final desired volume.
- **Sterilization:** Proceed immediately to Protocol 2 for sterile filtration.

### Protocol 2: Sterile Filtration of ATP Solution

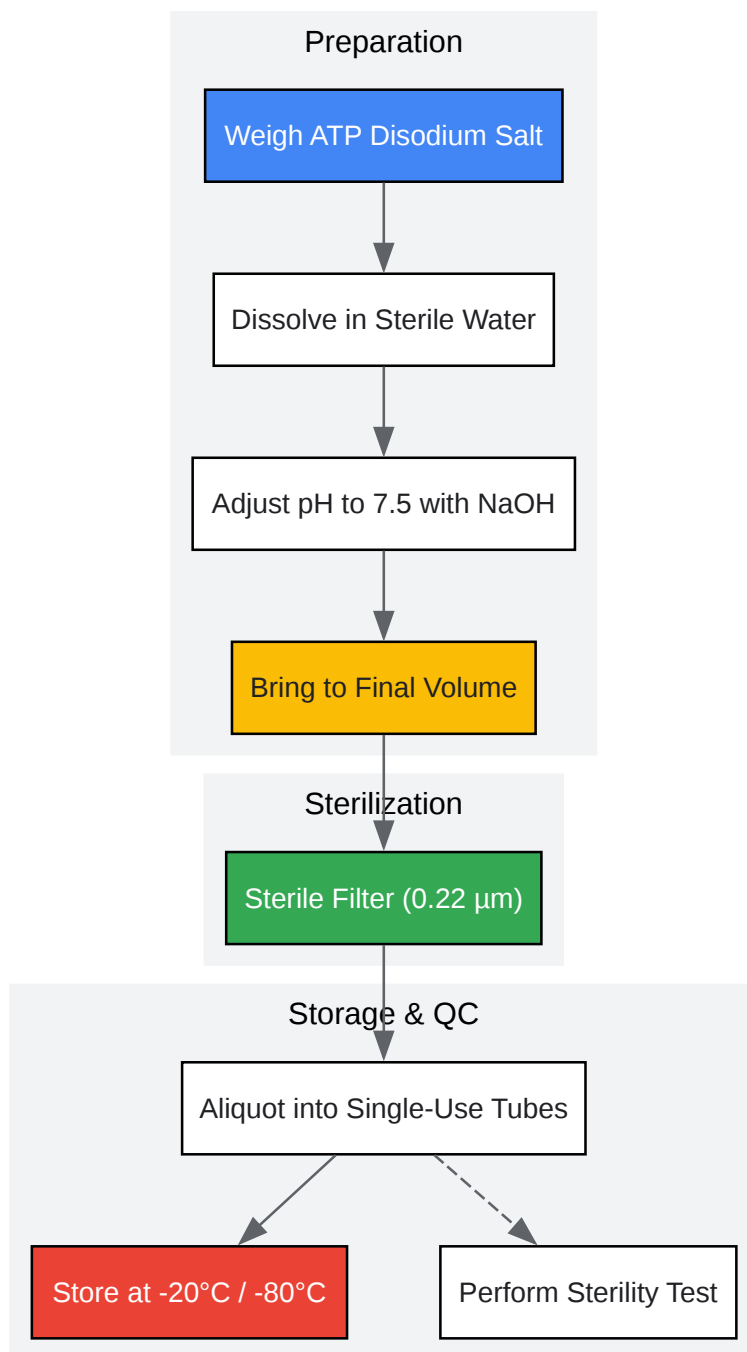
- **Assemble Filter:** Aseptically attach a sterile 0.22  $\mu\text{m}$  syringe filter to a new sterile syringe.
- **Draw Solution:** Draw the prepared, pH-adjusted ATP solution into the syringe.
- **Filter:** Carefully dispense the solution from the syringe through the filter into a sterile collection tube. Apply even and moderate pressure to the syringe plunger.
- **Aliquot and Store:** Immediately aliquot the sterile solution into sterile, single-use microcentrifuge tubes. Label clearly and store at  $-20^{\circ}\text{C}$  or  $-80^{\circ}\text{C}$ .[\[3\]](#)

### Protocol 3: Quality Control - Sterility Testing

- **Inoculation:** Take one aliquot of your newly prepared sterile ATP stock. In a biological safety cabinet, add a small volume (e.g., 50  $\mu\text{L}$ ) to a tube containing sterile cell culture growth medium (e.g., DMEM or RPMI) without antibiotics.
- **Incubation:** Incubate the tube at  $37^{\circ}\text{C}$  for 2-3 days.
- **Observation:** After incubation, visually inspect the medium for any signs of microbial growth, such as turbidity (cloudiness) or a color change in the pH indicator.[\[11\]](#) You can also plate a small amount on an agar plate to check for colony formation.
- **Interpretation:** If the medium remains clear, your ATP stock is likely sterile. If it becomes cloudy, the stock is contaminated and must be discarded.

## Visual Guides and Workflows

Diagram 1: Workflow for Preparing Sterile ATP Solution



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Diagram 1: Workflow for Preparing Sterile ATP Solution



Diagram 2: Troubleshooting Culture Contamination After ATP Addition

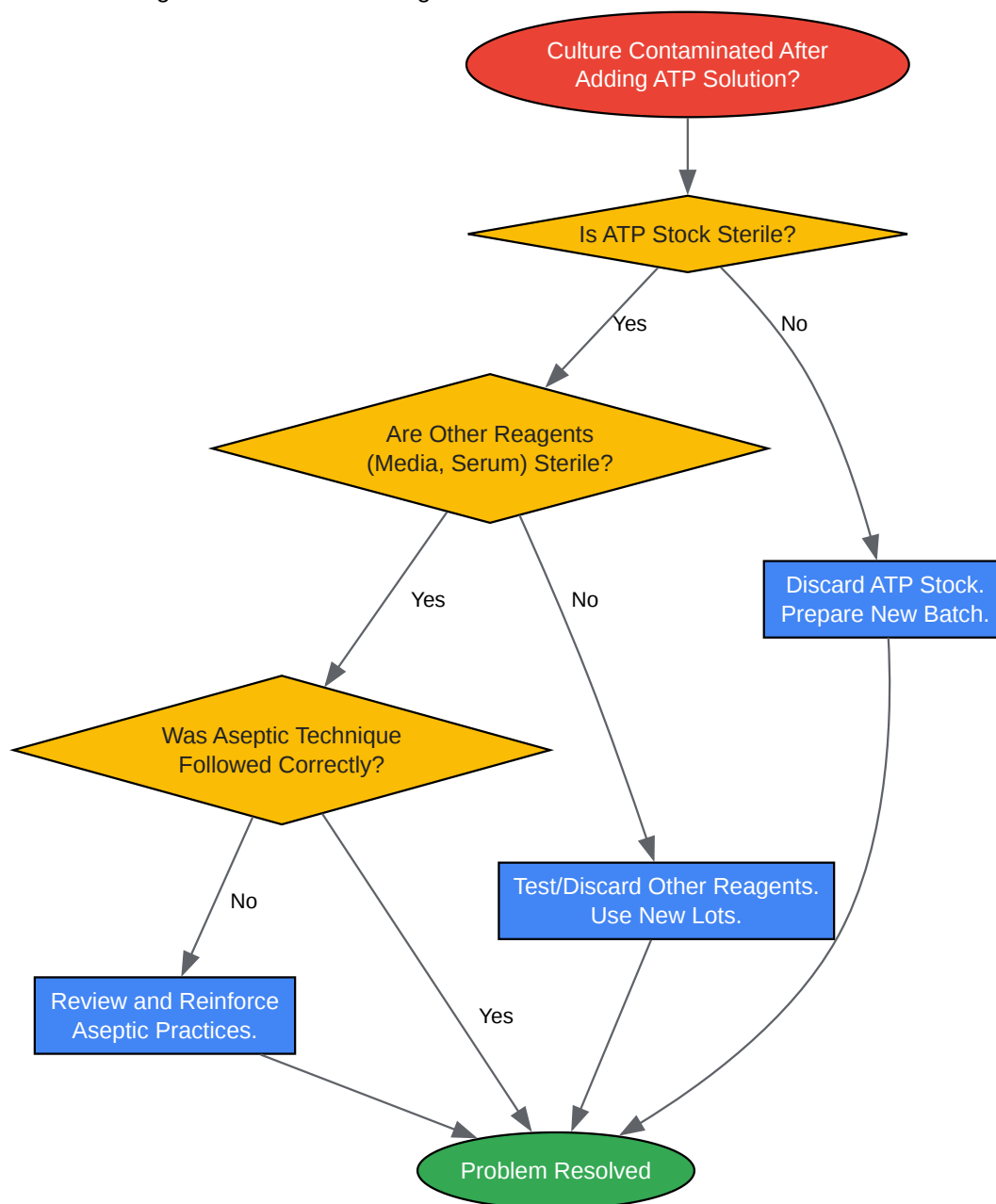
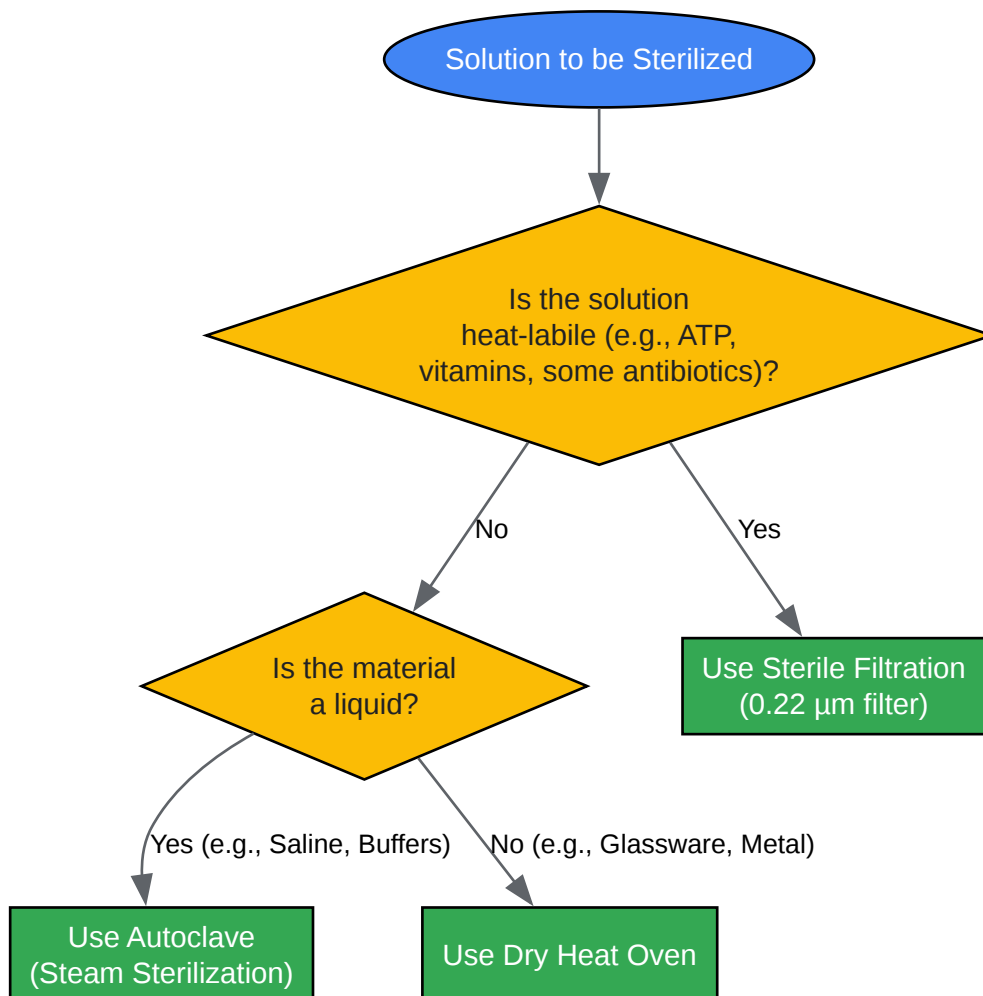
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Diagram 2: Troubleshooting Culture Contamination

Diagram 3: Decision Tree for Sterilizing Lab Solutions



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Diagram 3: Decision Tree for Sterilization Methods

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